
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize readily available starting materials and reagents, with careful control of reaction conditions to maximize yield and purity. The use of flow chemistry techniques allows for better heat and mass transfer, reducing the risk of side reactions and improving overall process safety .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Coupling Reactions: The trifluoromethyl group can be introduced into other molecules through coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoromethylated thiazole derivatives, sulfonamides, and sulfonates, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl fluoride groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
1,3-Thiazole-5-sulfonyl fluoride: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethylsulfonyl fluoride: Does not contain the thiazole ring, limiting its use in applications requiring the thiazole scaffold.
Uniqueness
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group and the sulfonyl fluoride group on a thiazole ring. This unique structure imparts distinct electronic and steric effects, making it a versatile and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVKEAYGRLYKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF4NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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